Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H19FN4O4S and its molecular weight is 406.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Compounds related to Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate have been synthesized using microwave-assisted methods. These compounds, including variants with 1,3,4-thiadiazole, demonstrated antimicrobial, antilipase, and antiurease activities, highlighting their potential in developing new therapeutic agents (Başoğlu et al., 2013).
Design and Synthesis of Mycobacterium Tuberculosis Inhibitors
A series of compounds bearing a structural resemblance to this compound were designed as inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. One particular compound showed significant inhibitory activity, suggesting a promising avenue for antituberculosis therapy (Jeankumar et al., 2013).
Anticancer Agent Development
Research into derivatives of this compound has led to the development of compounds with promising anticancer properties. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated, with some displaying strong anticancer activities (Rehman et al., 2018).
Noncovalent Interaction Insights
The synthesis of adamantane-1,3,4-thiadiazole hybrid derivatives, including those structurally related to this compound, has provided insights into the nature of noncovalent interactions. These studies emphasize the importance of such interactions in the stabilization of molecular structures, which could be critical in drug design (El-Emam et al., 2020).
Novel Syntheses and Biological Evaluations
Further research has involved the synthesis of new compounds with core structures similar to this compound. These studies not only explore novel synthetic pathways but also evaluate the biological activities of these compounds, including their antimicrobial and antifungal properties, demonstrating the compounds' potential in medicinal chemistry (Shafi et al., 2021).
Properties
IUPAC Name |
ethyl 1-[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4S/c1-2-27-18(26)11-6-8-23(9-7-11)17(25)16-22-21-15(28-16)14(24)20-13-5-3-4-12(19)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLCEEGGEODQEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(S2)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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